molecular formula C27H20N2O4 B6489822 N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide CAS No. 887891-99-8

N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide

Cat. No. B6489822
CAS RN: 887891-99-8
M. Wt: 436.5 g/mol
InChI Key: DDEIGHHIERDCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide (NMN) is a small molecule with potential therapeutic applications. It is synthesized from a variety of precursors, including benzoic acid and naphthalene-1-amido-2-carboxamide, and has a wide range of biochemical and physiological effects. NMN is a promising molecule for the treatment of a variety of diseases and conditions, including diabetes, cancer, and age-related diseases.

Mechanism of Action

N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is believed to act on a variety of biochemical pathways. It is thought to modulate the activity of a number of enzymes, including AMP-activated protein kinase (AMPK) and sirtuin-1 (SIRT1). N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is also believed to activate the transcription factor nuclear factor erythroid 2-related factor 2 (NRF2), which is involved in the regulation of antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase energy expenditure and reduce fat mass in rodent models. It has also been shown to improve glucose tolerance and insulin sensitivity in mice. In addition, N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has been shown to reduce inflammation, improve mitochondrial function, and increase the production of antioxidants.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. However, N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is not without its limitations. For example, it can be metabolized quickly in the body, making it difficult to study the long-term effects of N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide. In addition, N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is not easily absorbed, making it difficult to achieve therapeutic concentrations in the body.

Future Directions

The potential therapeutic applications of N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide are numerous. N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide could be used to treat a variety of diseases and conditions, including diabetes, cancer, and age-related diseases. N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide could also be used to improve mitochondrial function, reduce inflammation, and increase the production of antioxidants. In addition, N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide could be used to study the mechanisms of action of various drugs, as well as the effects of environmental toxins. Further research is needed to fully understand the potential therapeutic applications of N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide.

Synthesis Methods

N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is synthesized from a variety of precursors, including benzoic acid and naphthalene-1-amido-2-carboxamide. The synthesis of N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide involves a two-step process. The first step involves the condensation of benzoic acid and naphthalene-1-amido-2-carboxamide to form a benzofuran-2-carboxamide. The second step involves the conversion of the benzofuran-2-carboxamide to N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide by the reaction of a methylating agent, such as dimethylsulfate.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has been studied extensively in scientific research. It has been used to study the effects of aging and various diseases, including diabetes, cancer, and neurodegenerative diseases. N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has also been used to study the mechanisms of action of various drugs, as well as the effects of environmental toxins.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4/c1-32-23-16-7-5-14-21(23)28-27(31)25-24(20-12-4-6-15-22(20)33-25)29-26(30)19-13-8-10-17-9-2-3-11-18(17)19/h2-16H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEIGHHIERDCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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